molecular formula C7H17Cl2N B14632767 5-chloro-N,N-dimethylpentan-1-amine;hydrochloride CAS No. 56824-25-0

5-chloro-N,N-dimethylpentan-1-amine;hydrochloride

Cat. No.: B14632767
CAS No.: 56824-25-0
M. Wt: 186.12 g/mol
InChI Key: IPBUERDNRWYKON-UHFFFAOYSA-N
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Description

5-chloro-N,N-dimethylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H17Cl2N. It is a derivative of pentanamine, where the amine group is substituted with a chlorine atom and two methyl groups. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethylpentan-1-amine;hydrochloride typically involves the reaction of 5-chloropentan-1-amine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-chloropentan-1-amine} + \text{dimethylamine} \rightarrow \text{5-chloro-N,N-dimethylpentan-1-amine} ]

The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding amides or reduction to form primary amines.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acyl Chlorides: For acylation reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Amides: From acylation reactions.

    Primary Amines: From reduction reactions.

Scientific Research Applications

5-chloro-N,N-dimethylpentan-1-amine;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: In studies involving amine metabolism and enzyme interactions.

    Medicine: As a potential therapeutic agent due to its amine functionality.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethylpentan-1-amine;hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand for various enzymes and receptors, influencing their activity. The molecular pathways involved include:

    Enzyme Inhibition: By binding to the active site of enzymes.

    Receptor Modulation: By interacting with receptor sites on cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-N,N-dimethylpropan-2-amine: A shorter chain analogue with similar chemical properties.

    N,N-dimethylpentan-1-amine: Lacks the chlorine substitution but has similar amine functionality.

Uniqueness

5-chloro-N,N-dimethylpentan-1-amine;hydrochloride is unique due to the presence of both chlorine and dimethylamine groups, which confer distinct reactivity and biological activity compared to its analogues.

This compound’s unique structure and properties make it valuable in various fields of research and industry.

Properties

CAS No.

56824-25-0

Molecular Formula

C7H17Cl2N

Molecular Weight

186.12 g/mol

IUPAC Name

5-chloro-N,N-dimethylpentan-1-amine;hydrochloride

InChI

InChI=1S/C7H16ClN.ClH/c1-9(2)7-5-3-4-6-8;/h3-7H2,1-2H3;1H

InChI Key

IPBUERDNRWYKON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCl.Cl

Origin of Product

United States

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